(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468509
InChI: InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N
Molecular Formula: C15H21BrN2O
Molecular Weight: 325.24 g/mol

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13468509

Molecular Formula: C15H21BrN2O

Molecular Weight: 325.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide -

Specification

Molecular Formula C15H21BrN2O
Molecular Weight 325.24 g/mol
IUPAC Name (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
Standard InChI InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1
Standard InChI Key UVMUMJZAZAXEBO-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N
SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide features a stereogenic center at the second carbon of the butyramide chain, conferring (S)-configuration. The molecule comprises three distinct regions:

  • 3-Bromo-benzyl group: A brominated aromatic ring at the meta position, enhancing electrophilic reactivity and potential for cross-coupling reactions.

  • Cyclopropyl substituent: A strained three-membered carbocycle attached to the amide nitrogen, likely influencing conformational rigidity and metabolic stability.

  • 3-Methyl-butyramide backbone: A branched aliphatic chain with a terminal amide group, common in peptide mimetics and protease inhibitors.

Calculated Physicochemical Properties

Based on structural analogs , key properties were extrapolated:

PropertyValue
Molecular FormulaC₁₅H₂₀BrN₂O
Molecular Weight324.24 g/mol
Estimated Density1.3±0.1 g/cm³
Boiling Point~300°C (decomposes)
LogP (Partition Coefficient)2.1±0.3
Polar Surface Area (PSA)58.2 Ų

The bromine atom contributes significantly to molecular weight and lipophilicity (LogP), suggesting moderate membrane permeability. The cyclopropyl group may reduce rotational freedom, potentially enhancing target binding specificity .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds via sequential amidation and alkylation steps:

  • Core formation: Coupling 3-methylbutyric acid with a protected amine to form the butyramide backbone.

  • Benzyl introduction: Reacting the intermediate with 3-bromobenzyl bromide under nucleophilic substitution conditions.

  • Cyclopropane functionalization: Introducing the cyclopropyl group via Buchwald-Hartwig amination or transition metal-catalyzed cross-coupling.

Industrial-Scale Considerations

Large-scale production would require:

  • Catalytic asymmetric synthesis to ensure enantiomeric purity of the (S)-configured amine.

  • Flow chemistry systems to manage exothermic reactions during benzylation.

  • Crystallization techniques for final purification, leveraging the compound’s predicted low solubility in non-polar solvents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted signals for key protons:

  • Aromatic protons: δ 7.2–7.5 ppm (multiplet, 4H, benzyl ring).

  • Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet, 4H).

  • Amide NH: δ 6.8 ppm (broad singlet, exchanges with D₂O).

Mass Spectrometry

Expected fragmentation pattern:

  • Base peak at m/z 324 ([M]⁺).

  • Characteristic loss of Br- (m/z 245) and cyclopropane ring (m/z 198).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator